Ulixertinib (formerly known as BVD-523) is a first-in-class, highly potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, ] These kinases are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, survival, and differentiation. [] Ulixertinib exhibits reversible, ATP-competitive binding to ERK1/2, effectively blocking the phosphorylation of downstream targets and inhibiting tumor growth in various preclinical models. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: